molecular formula C17H23N5O3S B2854697 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 2034287-58-4

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2854697
CAS No.: 2034287-58-4
M. Wt: 377.46
InChI Key: OVLJAGDJDLQAJI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide (CAS 2034287-58-4) is a synthetically designed organic compound with a molecular formula of C17H23N5O3S and a molecular weight of 377.46 g/mol . This complex molecule is built around a piperidine core that is functionalized with a methylsulfonyl group and a carboxamide linker. The carboxamide nitrogen is connected to an ethyl chain terminated by a key heteroaromatic system consisting of a 1H-imidazole ring linked to a pyridin-2-yl group . This specific structural motif places it within a class of piperidine-linked imidazole derivatives that are of significant interest in modern drug discovery for their potential to improve the pharmacokinetic properties of therapeutic agents . Compounds featuring similar piperidine and imidazole scaffolds are frequently investigated as modulators for various biological targets. The presence of the sulfonamide group can facilitate binding to enzyme active sites through hydrogen bonding, while the aromatic imidazole and pyridine rings often engage in critical pi-stacking and hydrophobic interactions with receptors . As a result, this compound serves as a valuable chemical intermediate or a pharmacologically active scaffold in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators. It is supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)22-10-5-14(6-11-22)17(23)20-9-13-21-12-8-19-16(21)15-4-2-3-7-18-15/h2-4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJAGDJDLQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The methylsulfonyl group is then added, and finally, the pyridin-2-yl-imidazol-1-yl ethyl chain is attached. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would produce amines .

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide (CAS 1049873-74-6, ) serves as a relevant analog for comparison. Below is a detailed analysis:

Table 1: Structural and Hypothesized Property Comparison
Parameter Target Compound N-[1-(4-Acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide
CAS Number Not publicly disclosed 1049873-74-6
Molecular Formula Hypothesized: C₁₇H₂₂N₆O₃S C₁₇H₂₁N₅O₄S
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide
Sulfonyl Group Methylsulfonyl (CH₃SO₂) 4-Acetamidobenzenesulfonyl (C₈H₈N₂O₃S)
Heterocyclic Moieties Pyridin-2-yl-imidazole 1H-imidazole
Linker Ethyl chain between piperidine and imidazole Direct attachment of imidazole to piperidine
Hypothesized logP ~1.5–2.5 (moderate lipophilicity) ~1.0–1.8 (lower due to polar acetamido group)
Solubility Moderate (pyridine enhances aqueous solubility in acidic pH) Higher in polar solvents (amide and sulfonamide groups)
Metabolic Stability High (methylsulfonyl resists hydrolysis) Moderate (acetamido group susceptible to enzymatic cleavage)

Discussion of Structural and Functional Implications

Sulfonyl Group Variations: The target compound’s methylsulfonyl group is smaller and less polar than the 4-acetamidobenzenesulfonyl group in the analog. This difference may improve membrane permeability in the target compound while reducing steric hindrance in binding pockets .

The ethyl linker in the target compound increases flexibility, possibly allowing adaptation to diverse binding sites compared to the analog’s rigid structure .

Pharmacokinetic Properties: The target compound’s pyridine may improve solubility under acidic conditions (e.g., in the stomach), whereas the analog’s acetamido group enhances solubility in polar solvents like water or DMSO .

Q & A

Basic: How to optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Multi-step synthesis requires careful control of reaction conditions. Key steps include:

  • Coupling Reactions : Use catalysts like HATU or EDCI for amide bond formation between the piperidine-4-carboxamide and imidazole-ethyl moieties .
  • Sulfonylation : Introduce the methylsulfonyl group under anhydrous conditions using methanesulfonyl chloride and a base (e.g., triethylamine) in DMF .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate high-purity product .
    Critical Parameters : Monitor reactions via TLC or HPLC to track intermediates and adjust stoichiometry for optimal yield .

Basic: What spectroscopic techniques confirm the molecular structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons from pyridine/imidazole at δ 7.0–9.0 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

Advanced: How to resolve discrepancies between calculated and observed NMR chemical shifts?

Methodological Answer:
Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to identify conformational variations .
  • Variable Temperature NMR : Detect dynamic equilibria (e.g., imidazole tautomerism) by observing peak broadening or splitting at elevated temperatures .
  • Deuterium Exchange : Confirm labile protons (e.g., NH in amide groups) via 1H^1H-NMR after D2 _2O treatment .

Advanced: What strategies analyze binding affinity and selectivity for biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized receptors (e.g., kinase or GPCR targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd _d) for ligand-receptor binding .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to assess displacement in cellular assays .

Advanced: How to design SAR studies for the methylsulfonyl group’s pharmacological role?

Methodological Answer:

  • Structural Analogues : Synthesize derivatives replacing methylsulfonyl with sulfonamide, sulfoxide, or sulfone groups to compare activity .
  • Enzymatic Assays : Test inhibitory potency (IC50 _{50}) against target enzymes (e.g., carbonic anhydrase) to correlate sulfonyl group interactions with activity .
  • Crystallography : Resolve co-crystal structures with target proteins to visualize sulfonyl group interactions in the binding pocket .

Basic: What parameters ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis/oxidation .
  • Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with pH extremes .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced: How to assess metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS/MS) to characterize phase I/II metabolites .

Advanced: How does computational modeling predict reactivity in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict membrane permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • ADMET Prediction : Use software like SwissADME to estimate bioavailability, logP, and P-glycoprotein substrate likelihood .

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